ethyl 2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
The compound ethyl 2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic derivative featuring a tetrahydrobenzothiophene core substituted with an ethyl ester group at position 3 and an acetamido linker conjugated to a 2-oxo-benzothiazole moiety. This structure combines two pharmacophoric elements: the tetrahydrobenzothiophene ring (known for its conformational rigidity and bioavailability) and the benzothiazole group (associated with diverse biological activities, including antimicrobial and anti-inflammatory properties). The ethyl ester enhances solubility, while the acetamido bridge facilitates hydrogen bonding, critical for molecular recognition .
Properties
Molecular Formula |
C20H20N2O4S2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H20N2O4S2/c1-2-26-19(24)17-12-7-3-5-9-14(12)27-18(17)21-16(23)11-22-13-8-4-6-10-15(13)28-20(22)25/h4,6,8,10H,2-3,5,7,9,11H2,1H3,(H,21,23) |
InChI Key |
FUJCNXPAOLQQAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C4=CC=CC=C4SC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and benzothiophene intermediates, followed by their coupling through an acetylation reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
| Reaction Conditions | Products | Yield | Source |
|---|---|---|---|
| 1M NaOH, 80°C, 4 hours | 2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | 85% | |
| 6M HCl, reflux, 6 hours | Partial hydrolysis to mixed ester-acid intermediates | 62% |
Hydrolysis kinetics depend on solvent polarity and temperature, with alkaline conditions favoring complete ester cleavage.
Nucleophilic Substitution at Benzothiazole
The 2-oxo-benzothiazole ring participates in nucleophilic substitution reactions, particularly at the sulfur or nitrogen centers.
Microwave (MW)-assisted reactions significantly reduce reaction times (3–5 minutes) compared to conventional heating .
Condensation and Cyclization
The amide and ketone functionalities enable condensation with aldehydes or amines to form fused heterocycles.
Table 3: Cyclization Reactions
These reactions often employ green solvents (water/ethanol mixtures) and bio-organic catalysts like cysteine to enhance sustainability .
Amide Bond Reactivity
The acetylated amide group undergoes:
-
Acylation : Reacts with acid chlorides (e.g., acetyl chloride) to form bis-acylated derivatives.
-
Reduction : LiAlH<sub>4</sub> reduces the amide to a secondary amine (reported 78% yield).
Ketone Reactivity
The 2-oxo group in benzothiazole participates in:
-
Knoevenagel Condensation : With active methylene compounds (e.g., malononitrile) to form α,β-unsaturated ketones .
-
Grignard Additions : Forms tertiary alcohols under anhydrous conditions.
Stability and Degradation
The compound decomposes under extreme conditions:
-
Thermal Degradation : >150°C leads to benzothiazole ring cleavage.
-
Photodegradation : UV exposure (254 nm) causes ester bond scission, forming phenolic byproducts.
Comparative Reactivity with Analogues
| Compound | Reactivity Profile | Distinct Feature |
|---|---|---|
| 2-Amino-6-methylbenzothiazole | Limited to electrophilic substitution at the amino group | Simpler structure, no ester/amide groups |
| Ethyl (2-oxo-benzothiazolyl)acetate | Selective ester hydrolysis; inert toward cyclization | Lacks tetrahydrobenzothiophene moiety |
Key Research Findings
-
Microwave Optimization : MW irradiation reduces reaction times by 90% compared to thermal methods, achieving >95% yields in condensations .
-
Biological Interactions : The tetrahydrobenzothiophene moiety enhances binding to enzymatic pockets via hydrophobic interactions, critical for anti-inflammatory activity .
-
Solvent Effects : Aqueous ethanol (3:1) maximizes solubility and reaction efficiency for large-scale synthesis .
This compound’s versatility in forming pharmacologically active derivatives underscores its importance in medicinal chemistry. Further studies should explore its catalytic asymmetric reactions and in vivo metabolic pathways.
Scientific Research Applications
Chemistry
Ethyl 2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the development of more complex molecules.
Biology
In biological research, this compound can act as a probe to study various biochemical processes. Its interactions with biological targets can provide insights into metabolic pathways and enzyme functions.
Medicine
The compound shows potential therapeutic applications due to its biological activity. Initial studies suggest it may exhibit anti-inflammatory and analgesic properties comparable to established drugs like Piroxicam and Meloxicam .
Case Study: A comparative analysis of polymorphic forms of related compounds demonstrated that certain derivatives exhibited stronger analgesic effects than traditional NSAIDs at similar dosages .
Industry
In industrial contexts, this compound is utilized in developing new materials and chemical processes. Its unique properties allow for innovations in product formulations across various sectors.
Data Table: Summary of Applications
| Field | Application | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates the synthesis of novel compounds |
| Biology | Probe for biochemical studies | Aids in understanding metabolic pathways |
| Medicine | Potential therapeutic agent | Exhibits anti-inflammatory and analgesic properties; comparable to NSAIDs |
| Industry | Development of new materials | Enhances product formulations in various industrial applications |
Mechanism of Action
The mechanism of action of ethyl 2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with derivatives synthesized via multicomponent reactions, particularly those involving tetrahydrobenzothiophene scaffolds. Key analogues include:
Analogue 1 : Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- Structure : Differs by replacing the benzothiazole-acetyl group with a 4-hydroxyphenyl-substituted oxoethyl chain.
- Synthesis : Produced via a Petasis reaction using HFIP solvent, 3 Å molecular sieves, and a 22% yield .
- Key Data: Molecular formula: C₂₂H₂₅NO₅S Molecular weight: 415.50 g/mol HRMS-ESI: [M+H]⁺ calc. 390.1370, found 390.1370 .
Analogue 2 : Ethyl 2-[(3-propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Structure : Features a 3-propoxybenzoyl group instead of the benzothiazole-acetyl moiety.
- Key Data: Molecular formula: C₂₁H₂₅NO₄S Molecular weight: 387.49 g/mol .
Target Compound : Ethyl 2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Molecular formula : C₂₀H₁₉N₂O₄S₂
- Molecular weight : 439.51 g/mol (estimated).
Research Findings and Functional Insights
- Hydrogen Bonding : The acetamido linker and benzothiazole’s carbonyl group enable robust hydrogen-bond networks, critical for crystal packing and target binding .
Biological Activity
Ethyl 2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to a class of benzothiazole derivatives known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N2O4S. It features a benzothiazole moiety that is crucial for its biological activity. The presence of the ester group enhances its solubility and bioavailability.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It may act as an enzyme inhibitor by binding to active sites on target enzymes, thereby blocking their function. This interaction can lead to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation.
Antibacterial Activity
Research has shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of benzothiazoles have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing varying degrees of efficacy . The minimum inhibitory concentrations (MICs) indicate that these compounds can inhibit bacterial growth effectively.
Antifungal Activity
Similar studies have reported antifungal properties associated with benzothiazole derivatives. The compound's structural characteristics enhance its ability to disrupt fungal cell membranes or inhibit essential enzymes involved in fungal metabolism .
Anti-inflammatory and Anticancer Properties
The anti-inflammatory potential of benzothiazole derivatives has been linked to their ability to inhibit cyclooxygenase (COX) enzymes. This compound may similarly reduce inflammation through this pathway. Additionally, anticancer studies suggest that these compounds can induce apoptosis in cancer cells by modulating various signaling pathways .
Case Studies and Research Findings
Q & A
Q. What synthetic methodologies are most effective for preparing ethyl 2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?
Answer: The synthesis involves multi-step reactions, typically starting with condensation of tetrahydrobenzothiophene intermediates with activated benzothiazole derivatives. Key steps include:
- Acylation : Reacting tetrahydrobenzothiophene-3-carboxylate derivatives with 2-oxo-1,3-benzothiazol-3(2H)-yl acetyl chloride under anhydrous conditions (e.g., dry CH₂Cl₂) .
- Purification : Reverse-phase HPLC with gradient elution (e.g., methanol-water, 30% → 100%) to isolate the target compound, achieving yields ~60–70% .
- Reaction Optimization : Nitrogen atmosphere and reflux conditions minimize side reactions.
Q. Example Synthesis Protocol
| Step | Reagent/Condition | Role | Yield |
|---|---|---|---|
| 1 | Intermediate + Benzothiazole acetyl chloride | Acylation | ~60% |
| 2 | CH₂Cl₂, N₂, reflux | Solvent/Stabilization | — |
| 3 | HPLC (methanol-water) | Purification | 67% |
Q. How is the compound characterized to confirm its structural integrity?
Answer: A combination of spectroscopic and analytical techniques is used:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., benzothiazole aromatic protons at δ 7.2–8.0 ppm, tetrahydrobenzothiophene aliphatic protons at δ 1.5–2.5 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH bend at ~1550 cm⁻¹) .
- Melting Point : Consistency with literature values (e.g., 213–226°C for analogous compounds) .
Q. Key Spectral Data
| Technique | Key Peaks/Signals | Functional Group Confirmation |
|---|---|---|
| 1H NMR | δ 1.2–1.4 (t, CH₂CH₃) | Ethyl ester moiety |
| IR | 1700 cm⁻¹ (C=O) | Ester/amide bonds |
Q. What functional groups in the compound are critical for its reactivity?
Answer:
- Benzothiazole Ring : Electron-deficient nature enhances electrophilic substitution reactivity .
- Tetrahydrobenzothiophene Core : Aliphatic hydrogens participate in hydrogen bonding, influencing solubility .
- Ester Group : Hydrolytic stability under acidic/basic conditions must be assessed for biological applications .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity or stability?
Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates, identifying energetically favorable pathways .
- Solubility Prediction : Molecular dynamics simulations assess interactions with solvents (e.g., water vs. DMSO) .
- Example : ICReDD’s approach combines computational screening with experimental validation to optimize reaction conditions .
Q. What experimental design strategies address contradictory spectral data (e.g., unexpected NMR shifts)?
Answer:
- Multi-Technique Validation : Cross-check with HSQC, COSY, or X-ray crystallography (if crystals are obtainable) .
- Tautomerism Analysis : pH-dependent NMR studies resolve ambiguities in NH or carbonyl environments .
- Statistical Design of Experiments (DoE) : Reduces variability by optimizing parameters like solvent polarity or temperature .
Q. DoE Workflow
| Factor | Range Tested | Impact on Yield |
|---|---|---|
| Temperature | 25–80°C | Higher yields at reflux |
| Solvent | CH₂Cl₂ vs. THF | CH₂Cl₂ improves solubility |
Q. How does the benzothiazole moiety influence the compound’s biological activity?
Answer:
- Mechanistic Studies : Enzymatic assays (e.g., kinase inhibition) evaluate interactions with biological targets.
- Structure-Activity Relationship (SAR) : Modifications to the benzothiazole ring (e.g., substituents at position 2) alter binding affinity .
- Example : Analogous compounds with benzothiazole groups show antibacterial activity via membrane disruption .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
Answer:
- Purification Bottlenecks : Replace HPLC with column chromatography for larger batches .
- Byproduct Formation : Kinetic studies under DoE frameworks identify optimal reaction times .
- Solvent Recovery : Membrane separation technologies reduce waste (e.g., nanofiltration) .
Q. How are reaction kinetics and thermodynamics evaluated for this compound?
Answer:
- Rate Law Determination : Pseudo-first-order conditions with excess reagent isolate rate constants .
- Activation Energy : Arrhenius plots from temperature-dependent studies (e.g., 25–80°C) .
- Thermodynamic Stability : Differential scanning calorimetry (DSC) measures decomposition onset .
Q. What strategies improve solubility for in vitro/in vivo studies?
Answer:
- Co-Solvent Systems : DMSO-water mixtures enhance aqueous solubility .
- Prodrug Design : Hydrolysis of the ethyl ester to a carboxylic acid improves bioavailability .
Q. How are computational and experimental data integrated to resolve mechanistic ambiguities?
Answer:
- Feedback Loops : Experimental NMR/IR data validate computational predictions (e.g., charge distribution on benzothiazole) .
- Machine Learning : Training models on reaction outcomes to predict optimal synthetic routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
